Cas no 2248343-57-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate is a specialized organic compound featuring a phthalimide core linked to a benzoate ester with a tert-butylcarbamoyl substituent. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The tert-butyl group enhances steric hindrance, improving selectivity in coupling reactions, while the phthalimide moiety offers stability under diverse conditions. Its bifunctional design allows for versatile applications in amide bond formation and as a building block for complex molecular architectures. The compound's well-defined purity and consistent performance make it suitable for research and industrial-scale synthesis.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate structure
2248343-57-7 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate
CAS No:2248343-57-7
MF:C20H18N2O5
Molecular Weight:366.367325305939
CID:6284028
PubChem ID:165731585

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate 化学的及び物理的性質

名前と識別子

    • EN300-6520420
    • 2248343-57-7
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate
    • インチ: 1S/C20H18N2O5/c1-20(2,3)21-16(23)12-8-4-7-11-15(12)19(26)27-22-17(24)13-9-5-6-10-14(13)18(22)25/h4-11H,1-3H3,(H,21,23)
    • InChIKey: KOWXREDFTVDTRQ-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1C(NC(C)(C)C)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 366.12157168g/mol
  • 同位素质量: 366.12157168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 615
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6520420-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate
2248343-57-7 95.0%
0.25g
$315.0 2025-03-14
Enamine
EN300-6520420-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate
2248343-57-7 95.0%
10.0g
$1471.0 2025-03-14
Enamine
EN300-6520420-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate
2248343-57-7 95.0%
2.5g
$669.0 2025-03-14
Enamine
EN300-6520420-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate
2248343-57-7 95.0%
0.1g
$301.0 2025-03-14
Enamine
EN300-6520420-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate
2248343-57-7 95.0%
5.0g
$991.0 2025-03-14
Enamine
EN300-6520420-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate
2248343-57-7 95.0%
0.5g
$328.0 2025-03-14
Enamine
EN300-6520420-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate
2248343-57-7 95.0%
1.0g
$342.0 2025-03-14
Enamine
EN300-6520420-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate
2248343-57-7 95.0%
0.05g
$287.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoateに関する追加情報

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate (CAS: 2248343-57-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate (CAS: 2248343-57-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole-1,3-dione scaffold and tert-butylcarbamoyl benzoate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanistic pathways, and biological activities, shedding light on its role as a versatile intermediate or active pharmaceutical ingredient (API).

One of the key areas of investigation has been the synthetic optimization of 2248343-57-7. Researchers have developed novel catalytic methods to enhance the yield and purity of this compound, addressing challenges related to stereoselectivity and scalability. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to efficiently synthesize derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate, enabling further exploration of its pharmacological properties.

In terms of biological activity, preliminary findings suggest that 2248343-57-7 exhibits inhibitory effects on specific enzymatic targets, such as proteases and kinases, which are implicated in inflammatory and oncogenic pathways. A recent in vitro study highlighted its ability to modulate the activity of NF-κB, a transcription factor involved in immune responses and cancer progression. These findings position the compound as a potential candidate for the development of anti-inflammatory or anti-cancer therapies, although further in vivo validation is required.

Another notable advancement is the exploration of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate as a prodrug. Researchers have investigated its metabolic stability and bioavailability, with some studies indicating that the tert-butylcarbamoyl group enhances its permeability across biological membranes. This property could be leveraged to improve the delivery of therapeutic agents, particularly in targeting hard-to-reach tissues or overcoming drug resistance mechanisms.

Despite these promising developments, challenges remain in the clinical translation of 2248343-57-7. Issues such as off-target effects, metabolic degradation, and formulation stability need to be addressed through rigorous preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the compound's progression from bench to bedside.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(tert-butylcarbamoyl)benzoate represents a compelling area of research in chemical biology and drug discovery. Its multifaceted applications—from synthetic chemistry to therapeutic development—underscore its potential to address unmet medical needs. Future studies should focus on elucidating its structure-activity relationships (SAR) and optimizing its pharmacokinetic profile to unlock its full therapeutic potential.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD